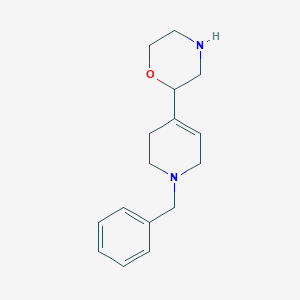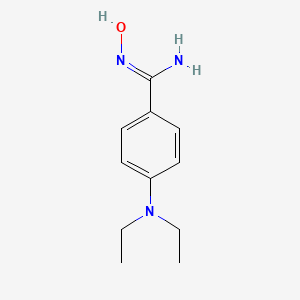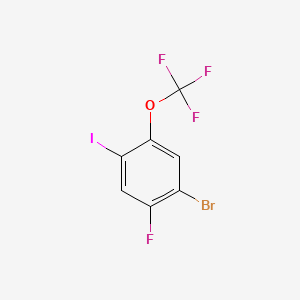
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4IO It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, iodine, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to bromination, replacing one of the iodine atoms with bromine to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used in the formation of phenyllithium intermediates at low temperatures.
Palladium Catalysts: Employed in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, treatment with LIDA can generate 1,2-dehydro-4-(trifluoromethoxy)benzene .
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of different products .
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the fluorine and iodine atoms.
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: Similar structure with different positioning of halogen atoms.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks the bromine and trifluoromethoxy groups.
Propiedades
Fórmula molecular |
C7H2BrF4IO |
|---|---|
Peso molecular |
384.89 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-4-iodo-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrF4IO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H |
Clave InChI |
FPDTVRYOZCQFMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)I)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


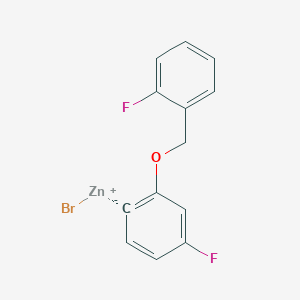
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
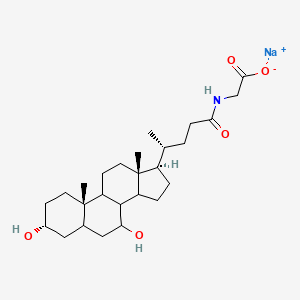
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
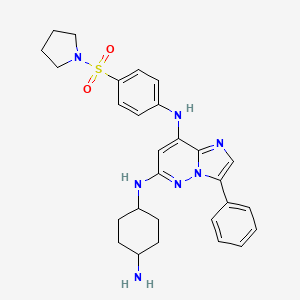

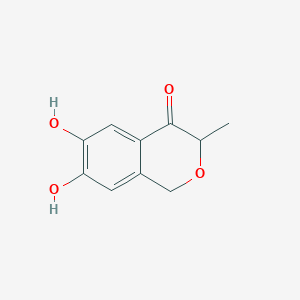
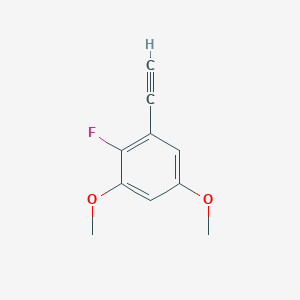
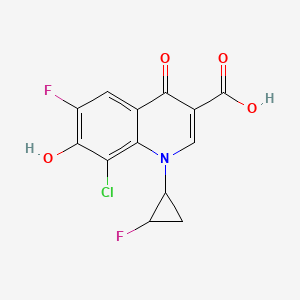
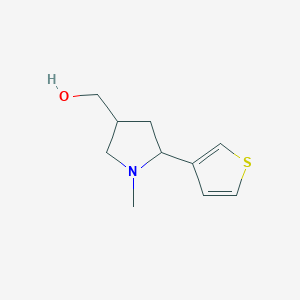
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
